2-Hexadecenal
Overview
Description
Synthesis Analysis
The synthesis of long-chain aldehydes like 2-Hexadecenal often involves methods that carefully control the carbon chain length and functional group placement. While specific synthesis methods for 2-Hexadecenal are not directly highlighted in the accessed documents, general approaches to synthesizing similar organic compounds involve stepwise elongation of carbon chains, selective oxidation reactions, and catalyzed aldehyde formation. Techniques such as Negishi coupling, highlighted in the synthesis of hexakis(ferrocenylethynyl)benzenes, offer insights into the precision required in forming specific bonds within complex molecules (Diallo et al., 2009).
Molecular Structure Analysis
The molecular structure of 2-Hexadecenal, with its extended carbon chain and terminal aldehyde group, suggests a relatively non-polar molecule with a polar functional group. This duality affects its interaction with solvents, substrates, and reagents. X-ray crystallography and spectroscopic methods are commonly used to elucidate the structure of such molecules, providing detailed information on molecular geometry, bond lengths, and angles. For example, the structure of hexapole [7]helicenes was determined using single crystal X-ray diffraction, a method that could similarly clarify the structure of 2-Hexadecenal (Yanpeng Zhu et al., 2018).
Chemical Reactions and Properties
Aldehydes like 2-Hexadecenal participate in a variety of chemical reactions, including oxidation to carboxylic acids, reduction to alcohols, and condensation to form larger molecules. Their reactivity is significantly influenced by the presence of the electron-withdrawing carbonyl group, which makes the adjacent hydrogen atoms more acidic and susceptible to nucleophilic attack. The synthesis of hexakis(4-functionalized-phenyl)benzenes showcases the type of intricate chemical reactions and properties that molecules similar to 2-Hexadecenal might exhibit, including their ability to form complex structures through reactions at specific sites on the molecule (Kenji Kobayashi et al., 2005).
Physical Properties Analysis
The physical properties of 2-Hexadecenal, such as melting point, boiling point, solubility, and viscosity, are determined by its molecular structure. The long hydrocarbon chain contributes to its hydrophobic nature, while the aldehyde group can form hydrogen bonds, affecting its physical state and solubility in different solvents. Studies on similar compounds provide insights into how structural features impact physical properties, with detailed analyses available for compounds like hexapole helicenes, which reveal how molecular twisting and assembly affect their physical behavior (Tomoka Hosokawa et al., 2017).
Chemical Properties Analysis
The chemical properties of 2-Hexadecenal, including reactivity, stability, and compatibility with various reagents and conditions, are crucial for its application in synthesis and industrial processes. The reactivity of the aldehyde group allows for various transformations, essential in synthesizing complex molecules or modifying the compound for specific purposes. For instance, the study on hexakis(tetrathiafulvalene) derivatives illustrates how modifications to a molecule's structure can dramatically alter its electrochemical properties, suggesting similar potential for tailored reactivity in 2-Hexadecenal (C. Christensen et al., 2000).
Scientific Research Applications
2. Pest Control: Enhancing the Attractiveness of Pheromone Traps
- Methods of Application : Rubber septa lures containing a 1:3 ratio of (Z)–9–hexadecenal and (Z)–11–hexadecenal were tested alone and in combination with a 1:1 blend of (Z)–11–hexadecenyl acetate and (Z)–13–octadecenyl acetate in field experiments in summer rice crops at two locations .
- Results : The addition of (Z)–11–hexadecenyl acetate and (Z)–13–octadecenyl acetate significantly improved catches by 120% on average in five out of six replicated field experiments .
3. Pest Control: Identification of Sex Pheromone Components
- Application Summary : This research identified (Z)-11-hexadecenal as a major component of the female sex pheromone of Helicoverpa armigera, a widespread pest. The study used gas chromatography-mass spectrometry (GC–MS) and bacterial bioluminescence methods for the identification and determination of (Z)-11-hexadecenal .
- Methods of Application : The amount of (Z)-11-hexadecenal in the sex pheromone of 2–3 days old virgin female moths was measured using GC–MS and bacterial bioluminescence assay .
- Results : The average amount of (Z)-11-hexadecenal in sex pheromone per moth in 2–3 days old virgin female with the bioluminescence assay and GC–MS were obtained 3.2 and 3.02 ng ml−1, respectively .
4. Pest Control: Enhancing the Attractiveness of Pheromone Traps
- Methods of Application : Rubber septa lures containing a 1:3 ratio of (Z)–9–hexadecenal and (Z)–11–hexadecenal were tested alone and in combination with a 1:1 blend of (Z)–11–hexadecenyl acetate and (Z)–13–octadecenyl acetate in field experiments in summer rice crops at two locations .
- Results : The addition of (Z)–11–hexadecenyl acetate and (Z)–13–octadecenyl acetate significantly improved catches by 120% on average in five out of six replicated field experiments .
5. Pest Control: Identification of Sex Pheromone Components
- Application Summary : This research identified (Z)-11-hexadecenal as a major component of the female sex pheromone of Helicoverpa armigera, a widespread pest. The study used gas chromatography-mass spectrometry (GC–MS) and bacterial bioluminescence methods for the identification and determination of (Z)-11-hexadecenal .
- Methods of Application : The amount of (Z)-11-hexadecenal in the sex pheromone of 2–3 days old virgin female moths was measured using GC–MS and bacterial bioluminescence assay .
- Results : The average amount of (Z)-11-hexadecenal in sex pheromone per moth in 2–3 days old virgin female with the bioluminescence assay and GC–MS were obtained 3.2 and 3.02 ng ml−1, respectively .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-hexadec-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJFYXOVGVXZKT-CCEZHUSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015907 | |
Record name | (E)-Hexadec-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexadecenal | |
CAS RN |
3163-37-9, 27104-14-9, 22644-96-8 | |
Record name | 2-Hexadecenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Hexadec-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HEXADECENAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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